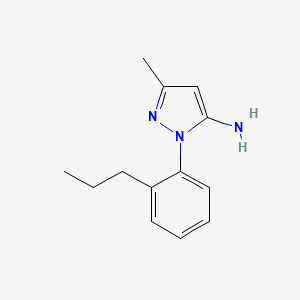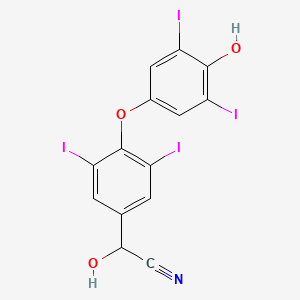
Phyllohydroquinone1-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phyllohydroquinone1-Acetate is a derivative of hydroquinone, a compound known for its various applications in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an acetate group attached to the hydroquinone structure, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Phyllohydroquinone1-Acetate typically involves the acetoxylation of hydroquinone derivatives. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the compound are crucial steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phyllohydroquinone1-Acetate can undergo various chemical reactions, including:
Reduction: Reduction of this compound can yield hydroquinone derivatives, which have applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinone derivatives, and substituted hydroquinones, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Phyllohydroquinone1-Acetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Phyllohydroquinone1-Acetate involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its ability to undergo redox cycling can influence cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone: A well-known compound with similar chemical properties but lacking the acetate group.
Benzoquinone: Another quinone derivative with distinct reactivity and applications.
Naphthoquinone: A polycyclic aromatic quinone with unique biological activities.
Uniqueness
Phyllohydroquinone1-Acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C33H50O3 |
|---|---|
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
[4-hydroxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C33H50O3/c1-23(2)13-10-14-24(3)15-11-16-25(4)17-12-18-26(5)21-22-29-27(6)33(36-28(7)34)31-20-9-8-19-30(31)32(29)35/h8-9,19-21,23-25,35H,10-18,22H2,1-7H3/b26-21+/t24-,25-/m1/s1 |
InChI-Schlüssel |
SHKSHVHAEZZSCS-LDKDYMQTSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)OC(=O)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


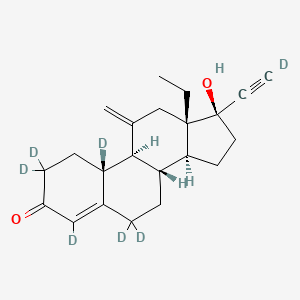
![[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13860122.png)
![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)
![4-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13860148.png)
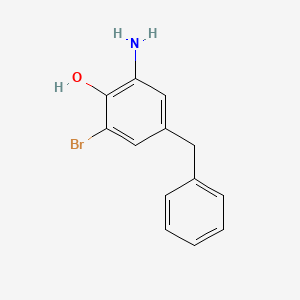
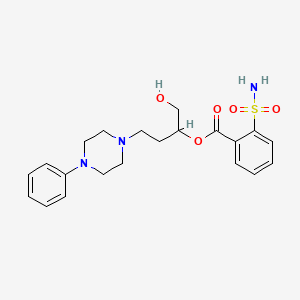
![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)


![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)
![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
